molecular formula C21H28N2O3 B1195837 Win I(S) CAS No. 98034-32-3

Win I(S)

Cat. No. B1195837
CAS RN: 98034-32-3
M. Wt: 356.5 g/mol
InChI Key: NEAZMARKCJKUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WIN I(S) is an aromatic ether.

Scientific Research Applications

  • Worldwide Innovative Networking (WIN) Consortium in Cancer Therapy

    • The WIN consortium focuses on promoting innovations in personalized cancer therapy. It facilitates the translation of research in personalized cancer therapy into clinical oncology practice. The consortium's symposia highlight advances in drug discovery, genomics applications in oncology, clinical development, and the impact of personalized medicine on cancer care (Schilsky, 2013).
  • Evaluation of Scientific Research Foundations in Grant Winning

    • A study evaluated the scientific research foundations of winning bidders in the National Population and Health Technology Supporting Program. This research sheds light on the importance of a strong research foundation in securing scientific grants and proposes the establishment of a quantified evaluation system for pre-scientific research foundations (Liu, Du, & He, 2013).
  • Educational Initiatives in Scientific Communication

    • The Writing Initiative in Neuroscience (WIN) aims to enhance scientific communication skills among biomedical students through a combination of didactic and workshop components. It offers valuable insights into improving writing and peer-review skills in the scientific community (Gumusoglu, Noterman Soulinthavong, & Barr, 2022).
  • Wireless Integrated Network Sensors (WINS) in Various Applications

    • WINS technology integrates microsensor technology, low-power signal processing, computation, and wireless networking, offering diverse applications in transportation, health care, environmental oversight, and more. This represents a major advancement in linking the physical world to digital data networks (Pottie & Kaiser, 2000).
  • Wireless Networks-on-Chips (WINoCs) in Multicore Integrated Circuit Performance

    • WINoCs are explored for their potential to save power and reduce latency in multicore integrated circuits, enhancing intercore communication as the number of cores per IC increases. This research highlights the importance of WINoCs in future technology and computing (Matolak et al., 2012).
  • Proximity Effects on Dynamics and Outcomes of Scientific Collaborations

    • This study examines the impact of physical space and functional proximity on the formation and success of scientific collaborations, offering insights into the spatial dynamics that influence collaborative scientific research (Kabo et al., 2014).
  • WinBUGS for Bayesian Modelling in Scientific Research

    • WinBUGS is a modular framework for Bayesian full probability models, crucial for statistical analysis in various scientific research fields. It represents a significant tool for constructing and analyzing Bayesian models in research (Lunn et al., 2000).
  • Cash Incentives and Turnover in Center-Based Child Care Staff

    • The Workforce INcentive Project (WIN) was evaluated for its effectiveness in reducing turnover among child care staff through cash incentives. This research has implications for workforce stability in scientific and other professional fields (Gable et al., 2007).
  • Technological Innovations for Development in Scientific Cooperation

    • The study discusses technological innovation and its role in scientific research, emphasizing the importance of innovations adapted to specific social and economic conditions, particularly in developing countries. This represents a win-win partnership in scientific cooperation (Bolay, 2012).

properties

IUPAC Name

3-methyl-5-[7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAZMARKCJKUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Win I(S)

CAS RN

98034-32-3
Record name Isoxazole, 5-(7-(4-(4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098034323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Win I(S)
Reactant of Route 2
Reactant of Route 2
Win I(S)
Reactant of Route 3
Reactant of Route 3
Win I(S)
Reactant of Route 4
Reactant of Route 4
Win I(S)
Reactant of Route 5
Reactant of Route 5
Win I(S)
Reactant of Route 6
Reactant of Route 6
Win I(S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.